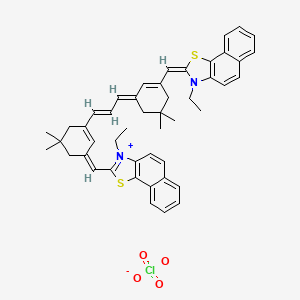
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate is a complex organic compound It is characterized by its unique structure, which includes multiple naphtho and thiazolium rings
Vorbereitungsmethoden
The synthesis of Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate involves multiple steps. The synthetic route typically starts with the preparation of the naphtho and thiazolium precursors. These precursors are then subjected to a series of reactions, including alkylation, cyclization, and condensation, under controlled conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate can undergo various chemical reactions. These include:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Naphtho(2,1-d)thiazolium, 3-ethyl-2-((3-(3-(3-((3-ethylnaphtho(2,1-d)thiazol-2(3H)-ylidene)methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-, perchlorate can be compared with other similar compounds, such as:
- 2-Methyl-3-ethylnaphtho[2,1-d]thiazole-3-ium
- 3-ethyl-2-methyl-6,7,8,9-tetrahydro-naphtho[2,1-d]thiazolium, iodide
- 1-ethyl-2-methyl-3-(2-methylphenyl)quinazolin-1-ium-4-one, perchlorate
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
65767-29-5 |
|---|---|
Molekularformel |
C47H49ClN2O4S2 |
Molekulargewicht |
805.5 g/mol |
IUPAC-Name |
(2E)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethylbenzo[g][1,3]benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[g][1,3]benzothiazole;perchlorate |
InChI |
InChI=1S/C47H49N2S2.ClHO4/c1-7-48-40-22-20-36-16-9-11-18-38(36)44(40)50-42(48)26-34-24-32(28-46(3,4)30-34)14-13-15-33-25-35(31-47(5,6)29-33)27-43-49(8-2)41-23-21-37-17-10-12-19-39(37)45(41)51-43;2-1(3,4)5/h9-27H,7-8,28-31H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
KYCPJTVPVKLRBG-UHFFFAOYSA-M |
Isomerische SMILES |
CCN\1C2=C(C3=CC=CC=C3C=C2)S/C1=C/C4=C/C(=C/C=C/C5=C/C(=C\C6=[N+](C7=C(S6)C8=CC=CC=C8C=C7)CC)/CC(C5)(C)C)/CC(C4)(C)C.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=CC4=CC(=CC=CC5=CC(=CC6=[N+](C7=C(S6)C8=CC=CC=C8C=C7)CC)CC(C5)(C)C)CC(C4)(C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


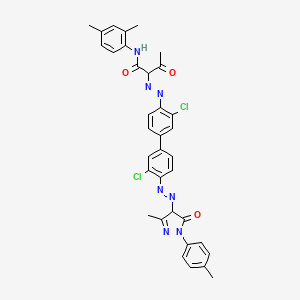
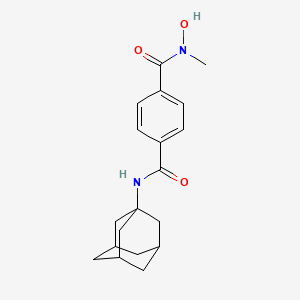
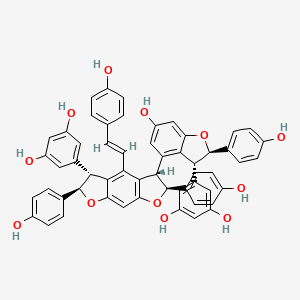
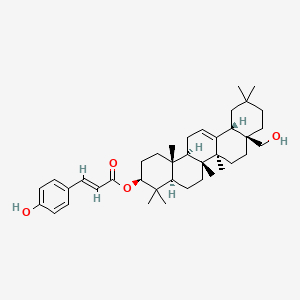

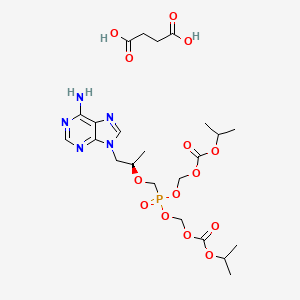
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)
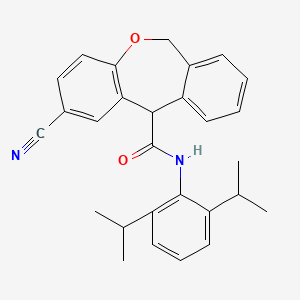
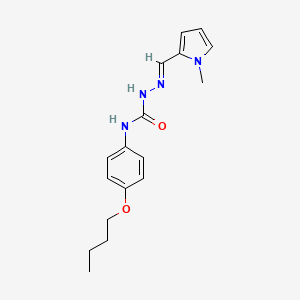

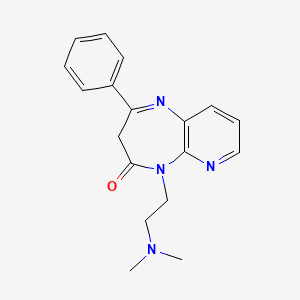
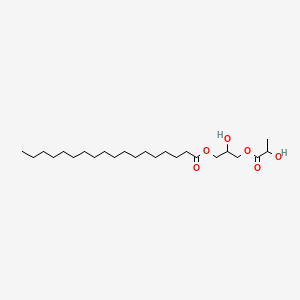

![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
